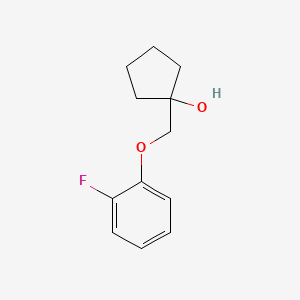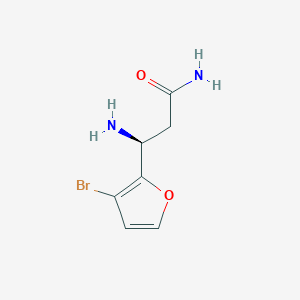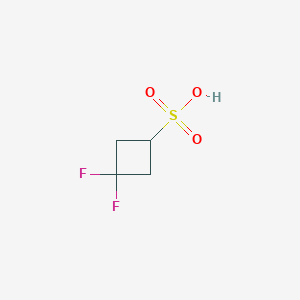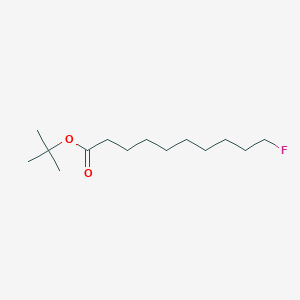
tert-Butyl 10-fluorodecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 10-fluorodecanoate: is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group and a fluorine atom attached to a decanoate chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 10-fluorodecanoate can be achieved through esterification reactions. One common method involves the reaction of 10-fluorodecanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In an industrial setting, the production of tert-butyl esters, including this compound, can be optimized using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 10-fluorodecanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: 10-fluorodecanoic acid.
Reduction: 10-fluorodecanol.
Substitution: Products depend on the nucleophile used, such as 10-amino-decanoate or 10-thio-decanoate.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl 10-fluorodecanoate is used as a building block in organic synthesis.
Biology and Medicine: In biological research, fluorinated compounds like this compound are valuable for studying enzyme interactions and metabolic pathways. The presence of fluorine can enhance the stability and bioavailability of pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Wirkmechanismus
The mechanism of action of tert-butyl 10-fluorodecanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active fluorodecanoic acid, which can then interact with enzymes and proteins. The fluorine atom can influence the compound’s reactivity and binding affinity through electronic effects .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl acetate: Another tert-butyl ester, but without the fluorine atom.
10-Fluorodecanoic acid: The parent acid without the tert-butyl group.
tert-Butyl 10-chlorodecanoate: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness: tert-Butyl 10-fluorodecanoate is unique due to the combination of the tert-butyl group and the fluorine atom. This combination imparts distinct physical and chemical properties, such as increased lipophilicity and stability, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C14H27FO2 |
|---|---|
Molekulargewicht |
246.36 g/mol |
IUPAC-Name |
tert-butyl 10-fluorodecanoate |
InChI |
InChI=1S/C14H27FO2/c1-14(2,3)17-13(16)11-9-7-5-4-6-8-10-12-15/h4-12H2,1-3H3 |
InChI-Schlüssel |
CJAPBQGLVZQSQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CCCCCCCCCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


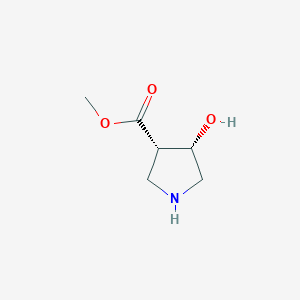
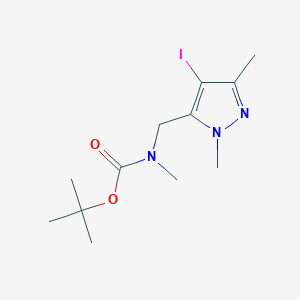
![Tert-butyl 2-oxo-3,3a,4,6,7,7a-hexahydrooxazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B13330015.png)
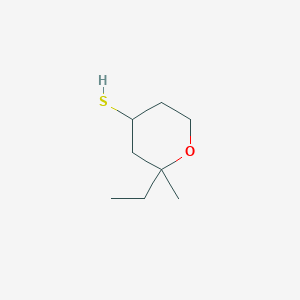
![Bicyclo[1.1.1]pentane-1-methanamine](/img/structure/B13330034.png)
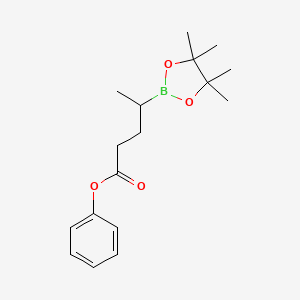
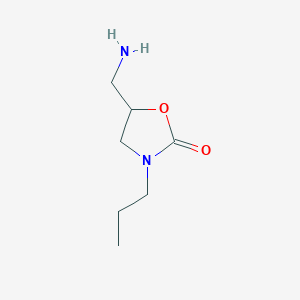

![3-[(4-Fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B13330056.png)

![Phosphonium, [3-(dimethylamino)propyl]triphenyl-](/img/structure/B13330069.png)
